Alanoser
Description
Alanoser (CAS 52977-61-4), chemically designated as O-(N-Nitroso-N-methyl-β-alanyl)-L-serine, is a nitroso-containing organic compound with the molecular formula C₇H₁₃N₃O₅. Its structure comprises an L-serine backbone modified with an N-nitroso-N-methyl-β-alanyl group (Fig. 1).
Properties
CAS No. |
52977-61-4 |
|---|---|
Molecular Formula |
C7H13N3O5 |
Molecular Weight |
219.2 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[methyl(nitroso)amino]propanoyloxy]propanoic acid |
InChI |
InChI=1S/C7H13N3O5/c1-10(9-14)3-2-6(11)15-4-5(8)7(12)13/h5H,2-4,8H2,1H3,(H,12,13)/t5-/m0/s1 |
InChI Key |
DHDBDHYZCMTTTE-YFKPBYRVSA-N |
SMILES |
CN(CCC(=O)OCC(C(=O)O)N)N=O |
Isomeric SMILES |
CN(CCC(=O)OC[C@@H](C(=O)O)N)N=O |
Canonical SMILES |
CN(CCC(=O)OCC(C(=O)O)N)N=O |
Other CAS No. |
52977-61-4 |
Synonyms |
alanoser O-(N-methyl-N-nitroso-beta-Ala)-Ser O-(N-methyl-N-nitroso-beta-alanyl)-serine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Highlights :
- Backbone: L-serine (a proteinogenic amino acid).
- Functional Groups : Nitroso (-N=O), methyl (-CH₃), and carboxylate (-COO⁻).
- Potential Applications: Nitrosation reactions, intermediates in organic synthesis, or biochemical studies involving nitroso compounds.
Comparison with Structurally Similar Compounds
Three compounds sharing the molecular formula C₇H₁₃N₃O₅ are identified as structurally analogous to Alanoser (Table 1). These include:
Methyl 6-azido-6-deoxy-α-D-glucopyranoside (CAS 23701-87-3)
- Structure : A glucose derivative with an azido (-N₃) group replacing the hydroxyl at the 6-position.
- Key Differences: Backbone: Pyranose ring (glucose) vs. serine. Functional Groups: Azido vs. nitroso. Reactivity: Azides are used in "click chemistry" (e.g., Huisgen cycloaddition), whereas nitroso groups participate in nitrosation or redox reactions .
Creatine Pyruvate (CAS 55965-97-4)
- Structure: A mixture of creatine (N-amidinoglycine) and pyruvic acid.
- Key Differences: Composition: Binary mixture vs. single-molecule structure. Function: Likely involved in energy metabolism (creatine) or carboxylic acid reactivity (pyruvate), contrasting with this compound’s nitroso-mediated pathways .
(3S,5S)-2-Azidomethyl-6-methoxytetrahydro-pyran-3,4,5-triol (CAS 66224-56-4)
Table 1: Structural and Functional Comparison
Research Findings and Data Gaps
- Synthetic Pathways: this compound likely involves nitrosation of a β-alanyl-serine precursor, whereas azido compounds require azide incorporation (e.g., SN₂ substitution) .
- Spectroscopic Characterization: No experimental data (e.g., NMR, IR) for this compound or its analogs is provided in available literature, highlighting a critical research gap .
- Toxicity Profile: Nitroso compounds (e.g., this compound) are classically associated with carcinogenicity, while azides pose explosion risks under certain conditions .
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